![molecular formula C18H13ClFNO3S B606833 (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B606833.png)
(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid
Overview
Description
CU CPT 4a is a selective inhibitor of Toll-like receptor 3 (TLR3). It has been shown to inhibit the TLR3/double-stranded RNA complex-mediated downstream signaling pathways, thereby reducing the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in whole cells . This compound has demonstrated potential in reducing the mortality of crypt cells in mice and mitigating gastrointestinal syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CU CPT 4a involves the reaction of 3-chloro-6-fluorobenzo[b]thiophene-2-carbaldehyde with ®-3-phenyl-2-(hydroxyimino)propanoic acid under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of CU CPT 4a follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
CU CPT 4a primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and fluoro substituents on the benzo[b]thiophene ring . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of CU CPT 4a .
Scientific Research Applications
CU CPT 4a has a wide range of scientific research applications:
Mechanism of Action
CU CPT 4a exerts its effects by selectively inhibiting TLR3. It binds to the TLR3/double-stranded RNA complex, preventing the activation of downstream signaling pathways . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β . The molecular targets involved include TLR3 and its associated signaling molecules .
Comparison with Similar Compounds
Similar Compounds
TLR3-IN-1: Another selective TLR3 inhibitor with similar inhibitory effects on TLR3-mediated signaling pathways.
TLR3-IN-2: A compound with comparable selectivity and potency in inhibiting TLR3.
Uniqueness
CU CPT 4a stands out due to its high selectivity for TLR3 and its demonstrated efficacy in reducing gastrointestinal syndrome in animal models . Its unique chemical structure, featuring a benzo[b]thiophene ring with chloro and fluoro substituents, contributes to its specific binding and inhibitory properties .
Biological Activity
The compound (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid is a complex organic molecule characterized by its unique structure, which includes a benzothiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features:
- A benzothiophene ring, which is known for its biological activity.
- An amine group that can participate in various biochemical reactions.
- A carboxylic acid group that can influence the compound's solubility and reactivity.
Anti-inflammatory Properties
The compound has been identified as a competitive inhibitor of Toll-like receptor 3 (TLR3) . TLR3 plays a crucial role in the immune response by recognizing double-stranded RNA, leading to the activation of inflammatory pathways. By inhibiting TLR3, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are pivotal in inflammatory responses.
Table 1: Inhibition of Cytokine Production
Cytokine | Effect of Compound |
---|---|
TNF-α | Decreased |
IL-1β | Decreased |
This inhibition suggests potential therapeutic applications in treating inflammatory diseases and gastrointestinal conditions, particularly in models where intestinal crypt cells are protected against damage.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. The benzothiophene moiety is particularly effective in inhibiting enzymes that play a role in these processes. The amine group allows for nucleophilic interactions, while the carboxylic acid can facilitate binding to protein targets through ionic interactions.
Case Studies
Several studies have explored similar compounds derived from benzothiophene structures:
- Benzothiazole Derivatives : These compounds exhibited broad-spectrum anticancer activities across various cell lines, indicating a potential pathway for developing new therapeutic agents .
- PD-L1 Inhibitors : Research on inhibitors targeting PD-L1 has shown that modifications to similar moieties can enhance binding affinity and biological activity, suggesting that the structural features present in our compound could be optimized for better efficacy against cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid, and how can stereochemical integrity be maintained?
- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies to preserve stereochemistry. For example, anhydrous conditions (e.g., THF under nitrogen) and coupling reagents like DCC/NHS are critical for amide bond formation . Zinc-mediated reactions, as seen in analogous fluorophenylpropanoic acid syntheses, may also be applicable for introducing halogens . Purification via HPLC or recrystallization ensures high enantiomeric excess (>95%) .
Q. How can researchers validate the structural and stereochemical configuration of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, NOESY) to confirm connectivity and stereochemistry. For instance, NOESY can identify spatial relationships between the benzothiophene and phenyl groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide definitive confirmation . PubChem-derived computational data (InChIKey, SMILES) should be cross-referenced for validation .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the biological activity of this compound in oncology research?
- Methodological Answer : Begin with in vitro assays targeting pathways implicated in cancer (e.g., kinase inhibition or apoptosis). Use fluorogenic substrates to measure enzymatic activity modulation. For in vivo studies, employ xenograft models with tumor cells expressing fluorophenyl-sensitive targets, as seen in related beta-amino acid analogs . Dose-response curves and toxicity profiles (e.g., liver/kidney function markers) should be established to assess therapeutic windows.
Q. How can researchers resolve contradictions in biological activity data arising from batch-to-batch purity variations?
- Methodological Answer : Implement rigorous quality control:
- Purity Analysis : Use HPLC with UV/fluorescence detection (≥95% purity threshold) .
- Impact Assessment : Compare activity of purified vs. crude batches in dose-dependent assays.
- Stability Testing : Monitor degradation products (e.g., hydrolysis of the amide bond) under storage conditions . Contradictions often arise from undetected impurities or racemization; chiral HPLC can identify enantiomeric shifts .
Q. What computational and experimental approaches are optimal for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Docking/MD Simulations : Use software like AutoDock Vina to predict binding modes to proteins (e.g., benzothiophene interactions with hydrophobic pockets).
- SPR/Biacore : Measure real-time binding kinetics (KD, kon/koff) for validated targets .
- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., fluorophenyl-binding residues) to confirm critical interaction sites .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Methodological Answer : Focus on modifying metabolically labile sites:
- Amide Bond Stabilization : Replace the benzothiophene-carbonyl group with bioisosteres (e.g., heterocyclic rings) .
- Fluorine Substitution : Introduce additional fluorine atoms at meta/para positions to enhance lipophilicity and block oxidative metabolism .
- Prodrug Strategies : Esterify the carboxylic acid to improve bioavailability, with enzymatic cleavage sites tailored to target tissues .
Properties
IUPAC Name |
(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAASQMCXDRISAV-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336697 | |
Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279713-77-7 | |
Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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